Tetrachlorosilane

Catalog No.
S599599
CAS No.
10026-04-7
M.F
SiCl4
Cl4Si
M. Wt
169.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachlorosilane

CAS Number

10026-04-7

Product Name

Tetrachlorosilane

IUPAC Name

tetrachlorosilane

Molecular Formula

SiCl4
Cl4Si

Molecular Weight

169.9 g/mol

InChI

InChI=1S/Cl4Si/c1-5(2,3)4

InChI Key

FDNAPBUWERUEDA-UHFFFAOYSA-N

SMILES

[Si](Cl)(Cl)(Cl)Cl

Solubility

Miscible with benzene, ether, chloroform, petroleum ether
Miscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichlorides
Solubility in water: reaction

Synonyms

silicon tetrachloride, tetrachlorosilane

Canonical SMILES

[Si](Cl)(Cl)(Cl)Cl

Silicon Source Material

Tetrachlorosilane (SiCl₄) is a vital precursor for various silicon-based materials used extensively in scientific research. Its primary function lies in the production of high-purity silicon through chemical vapor deposition (CVD) techniques [, ].

During CVD, SiCl₄ is introduced into a reaction chamber containing a heated substrate. The heat triggers the decomposition of SiCl₄, releasing silicon atoms that deposit onto the substrate, forming a thin film of silicon []. This technique allows for precise control over the thickness, purity, and doping level of the deposited silicon film, making it ideal for various research applications.

Applications in Electronics Research

One major area of scientific research utilizing Tetrachlorosilane is in the fabrication of microelectronic devices. The ability to create precise and ultrathin silicon films through CVD using SiCl₄ enables the development of smaller, faster, and more efficient transistors, integrated circuits, and other electronic components [, ]. This plays a crucial role in the miniaturization and advancement of electronic devices used in various research fields, such as computing, communication, and sensor technology.

Research in Novel Materials

Beyond traditional electronics, SiCl₄ also finds applications in the research of novel materials with unique properties. For instance, researchers are investigating the use of SiCl₄ for the synthesis of silicon nanowires, which exhibit promising characteristics for applications in solar cells, energy storage devices, and biosensors [, ]. Additionally, SiCl₄ can be employed in the production of silicon carbide (SiC) thin films, a material with superior thermal conductivity and mechanical strength, making it valuable for research in high-temperature electronics and power devices [].

Physical Description

Silicon tetrachloride is a colorless, fuming liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue in the presence of moisture. It is used in smoke screens, to make various silicon containing chemicals, and in chemical analysis.
GasVapor; Liquid
COLOURLESS CLEAR FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless, clear, mobile, fuming liquid

Boiling Point

135.7 °F at 760 mm Hg (USCG, 1999)
59 °C
57 °C

Vapor Density

7.59 g/l
Relative vapor density (air = 1): 5.9

Density

1.48 at 68 °F (USCG, 1999)
1.52 @ 0 °C/4 °C
Relative density (water = 1): 1.48

Odor

Suffocating odo

Melting Point

-94 °F (USCG, 1999)
-70 °C
-68 °C

UNII

96L75U0BM3

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

236 mm Hg @ 25 °C /Calculated from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 26

Pictograms

Irritant

Irritant

Impurities

Grades: Technical; 99.5%; CP (99.8%); semiconductor
Low purity tetrachlorosilane used as a raw material in the production of fumed silica contains some trichlorosilane as well as methyltrichlorosilane.

Other CAS

10026-04-7

Wikipedia

Silicon(IV) chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

PREPARED FROM THE ELEMENTS.
HEATING SILICON DIOXIDE AND COKE IN A STREAM OF CHLORINE.
Can be manufactured directly by the reaction of chlorine on silicon metal or ferrosilicon at 500 °C or silicon carbide.
Industrial tetrachlorosilane derives from two processes associated with trichlorosilane, the direct reaction of hydrogen chloride on silicon primarily produced as an intermediate for fumed silica production, and as a byproduct in the disproportionation reaction of trichlorosilane to silane utilized in microelectronics.
Byproduct in the production of zirconium tetrachloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Primary metal manufacturing
Rubber product manufacturing
Silane, tetrachloro-: ACTIVE
The production of tetrachlorosilane directly by the reaction of chlorine on silicon was abandoned worldwide in the early 1980s.
The production of tetrachlorosilane as a byproduct of zirconium tetrachloride has decreased in the 1990s owing to reduction in demand for zirconium in nuclear facilities. Previously substantial quantites were produced by this route.

Storage Conditions

Storage temperature: ambient.
IN THE ABSENCE OF WATER IT HAS PRACTICALLY NO ACTION ON IRON, STEEL, OR THE COMMON METALS AND ALLOYS, AND CAN BE STORED AND HANDLED IN METAL EQUIPMENT WITHOUT DANGER.
ALL CONTAINERS, PIPES, APPARATUS, INSTALLATIONS & STRUCTURES USED FOR MFR, STORAGE, TRANSPORT OR USE OF THESE SUBSTANCES MUST BE OF MATERIAL RESISTANT TO CORROSIVE SUBSTANCES OR BE PROTECTED BY SUITABLE COATINGS... ALL CONTAINERS OR RECEPTACLES SHOULD BE CLEARLY LABELLED TO INDICATE THEIR CONTENTS & SHOULD BEAR DANGER SYMBOL FOR CORROSIVES. /CORROSIVE SUBSTANCES/

Dates

Modify: 2023-08-15

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